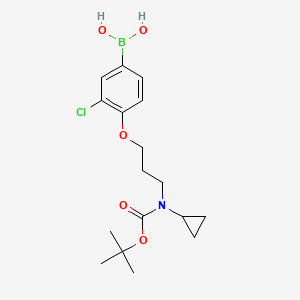

(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid

Description

(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is a synthetic boronic acid derivative with a complex structure featuring:

- A boronic acid group (–B(OH)₂) at the para position of a phenyl ring.

- A 3-chloro substituent on the phenyl ring.

- A propoxy linker connecting the phenyl ring to a cyclopropylamine group.

- A tert-butoxycarbonyl (Boc) protecting group on the cyclopropylamine nitrogen.

This compound is likely utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s ability to form carbon-carbon bonds under palladium catalysis. The Boc group enhances solubility and stability during synthetic processes, while the cyclopropyl ring may influence steric and electronic properties .

Properties

IUPAC Name |

[3-chloro-4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO5/c1-17(2,3)25-16(21)20(13-6-7-13)9-4-10-24-15-8-5-12(18(22)23)11-14(15)19/h5,8,11,13,22-23H,4,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNMFJODZLFUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid typically involves multiple steps:

Formation of the Amino Intermediate: The initial step involves the protection of cyclopropylamine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl cyclopropylamine.

Ether Formation: This intermediate is then reacted with 4-(3-chlorophenyl)boronic acid under basic conditions to form the ether linkage.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, boronic acid derivatives are explored for their potential as protease inhibitors, particularly in the treatment of cancer and other diseases.

Industry

In materials science, boronic acids are used in the development of sensors and advanced materials due to their ability to form reversible covalent bonds with diols and other functional groups.

Mechanism of Action

The mechanism by which (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, this often includes the inhibition of enzymes by forming covalent bonds with active site residues. The cyclopropyl and tert-butoxycarbonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid () shares key structural motifs with the target compound:

- Boronic acid group : Critical for cross-coupling reactivity.

- Boc-protected amine : Enhances synthetic manipulability.

Key Differences :

The 3-chloro substituent in the target compound may increase electrophilicity at the phenyl ring, enhancing reactivity in coupling reactions.

Physicochemical Properties

Hypothetical data based on structural trends:

| Property | Target Compound | Analog from |

|---|---|---|

| Molecular Weight | ~440 g/mol | ~395 g/mol |

| LogP | ~2.8 (moderate lipophilicity) | ~1.5 (lower lipophilicity) |

| Solubility | Soluble in DMSO, THF | Soluble in MeOH, DCM |

The chlorine atom in the target compound increases molecular weight and lipophilicity, which could influence membrane permeability in biological assays.

Functional Comparisons

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. The electron-withdrawing chlorine in the target compound may activate the phenyl ring, increasing coupling efficiency with electron-rich partners.

Bioactivity Potential

The cyclopropyl group may confer unique binding interactions in enzyme pockets, differentiating it from simpler analogs. highlights that minor structural changes in ferroptosis-inducing compounds (FINs) significantly alter selectivity and potency, suggesting similar structure-activity relationships here .

Biological Activity

The compound (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative notable for its potential biological applications, particularly in cancer treatment and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C17H26BClNO5

- Molecular Weight : 351.66 g/mol

- CAS Number : 1704096-80-9

The compound features a boronic acid group attached to a phenyl ring, with additional functional groups that enhance its solubility and reactivity in biological systems.

Primary Targets

The primary mechanism of action for this compound involves the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of carbon-carbon bonds essential for various biochemical pathways. The compound engages in transmetalation processes that are crucial in synthetic organic chemistry and potentially in drug development.

Biochemical Pathways

The compound's interaction with biological systems is primarily through:

- Transmetalation : This process allows the boron atom to exchange with other metals, impacting various signaling pathways.

- Antioxidant Activity : Boronic acids are known to influence antioxidant enzymes, which can play a role in mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of boronic acid derivatives on cancer cells. For instance, a study indicated that certain boronic compounds reduced the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. Specifically:

- B5 and B7 Compounds : These derivatives decreased cell viability to 33% and 44% at a concentration of 5 µM against prostate cancer cells, while healthy cells remained largely unaffected (71% and 95% viability) .

Antimicrobial Effects

Boronic acids have demonstrated antimicrobial properties against various pathogens. In laboratory settings:

- Inhibition zones ranging from 7 to 13 mm were observed against bacteria such as Staphylococcus aureus and fungi, indicating potential applications in treating infections .

Case Study: Prostate Cancer Treatment

A systematic investigation into boronic compounds revealed their efficacy in targeting prostate cancer cells. The study involved:

- Cell Lines Used : PC-3 (human prostate cancer) and L929 (mouse fibroblast).

- Methodology : Cells were treated with varying concentrations (0.5 to 5 µM) of boronic compounds, followed by viability assays.

- Results : Significant reductions in cancer cell viability were observed, supporting the potential use of these compounds in therapeutic applications .

Antioxidant Activity Assessment

The antioxidant capacities of various boronic compounds were evaluated using methods such as DPPH and ABTS assays. The results indicated that:

- Certain phenylboronic-based ligands exhibited antioxidant activities comparable to established standards like α-Tocopherol .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple structure | Used in cross-coupling reactions |

| 4-(Cyclopropylaminocarbonyl)phenylboronic Acid | Lacks tert-butoxycarbonyl group | Similar anticancer properties |

| Boronic-Imine Compounds | Contains imine ligands | Notable anticancer and antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.